BenchChemオンラインストアへようこそ!

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid

Solid-Phase Peptide Synthesis Racemization/Epimerization Phenylglycine Chemistry

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid (CAS 1701920-17-3) is the racemic (DL) N-Fmoc-N-methyl-protected derivative of phenylglycine, with a molecular formula of C₂₄H₂₁NO₄ and a molecular weight of 387.43 g/mol. The InChI key suffix UHFFFAOYSA-N confirms the absence of defined stereochemistry, distinguishing it from the enantiopure L-form (CAS 574739-36-9, InChI key QFIPXVFZSA-N).

Molecular Formula C24H21NO4
Molecular Weight 387.4
CAS No. 1701920-17-3
Cat. No. B3245605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid
CAS1701920-17-3
Molecular FormulaC24H21NO4
Molecular Weight387.4
Structural Identifiers
SMILESCN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)
InChIKeyZJBPFSBDUVNICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid (CAS 1701920-17-3): Procurement-Relevant Identity, Purity, and Comparator Landscape


2-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid (CAS 1701920-17-3) is the racemic (DL) N-Fmoc-N-methyl-protected derivative of phenylglycine, with a molecular formula of C₂₄H₂₁NO₄ and a molecular weight of 387.43 g/mol . The InChI key suffix UHFFFAOYSA-N confirms the absence of defined stereochemistry, distinguishing it from the enantiopure L-form (CAS 574739-36-9, InChI key QFIPXVFZSA-N) [1]. Supplied as a powder at ≥95% purity (HPLC) and stored at room temperature, this compound serves as a specialized building block for Fmoc-based solid-phase peptide synthesis (SPPS), where it introduces an N-methyl-DL-phenylglycine residue into peptide chains . Its closest functional comparators include Fmoc-N-methyl-L-phenylglycine (CAS 574739-36-9), Fmoc-phenylglycine (Fmoc-Phg-OH, CAS 102410-65-1), and Boc-N-methyl-DL-phenylglycine (CAS 30925-08-7).

Why Generic Substitution of 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid Fails: Stereochemical, Synthetic, and Functional Non-Interchangeability


Phenylglycine (Phg) derivatives are notoriously susceptible to epimerization during Fmoc-SPPS, with the non-N-methylated Fmoc-Phg-OH exhibiting up to 49% racemization under standard coupling conditions, and even optimized protocols yielding only 71% diastereomeric purity [1]. This makes Phg a well-documented 'troublesome residue' [2]. The N-methyl modification simultaneously addresses two critical issues: first, it alters the α-carbon acidity profile that governs racemization tendency; second, it confers N-methylation-specific pharmacological benefits—including 10⁴–10⁶-fold enhancement in protease resistance, increased conformational rigidity, and improved membrane permeability—that are entirely absent in non-N-methylated analogs [3]. Furthermore, the racemic (DL) nature of CAS 1701920-17-3 provides a fundamentally different stereochemical outcome compared to enantiopure L or D forms: the resulting peptides contain diastereomeric mixtures rather than single stereoisomers, making the racemic building block irreplaceable in applications requiring stereorandomized libraries, chiral method development, or cost-efficient initial screening where enantiopure reagents would prematurely restrict stereochemical diversity [4]. Substituting with Boc-protected analogs (e.g., Boc-N-methyl-DL-phenylglycine, CAS 30925-08-7) further disrupts workflow compatibility, as Boc-SPPS requires harsh HF or TFA cleavage conditions versus the mild piperidine-based Fmoc deprotection that preserves acid-sensitive side-chain protecting groups .

Quantitative Differential Evidence Guide for 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid: Comparator-Anchored Selection Data


Racemization Risk Profile: Racemic Fmoc-N-Me-DL-Phg-OH vs. Enantiopure Fmoc-Phg-OH Under Standard Fmoc-SPPS Conditions

The racemic nature of CAS 1701920-17-3 fundamentally alters the racemization risk calculus. For enantiopure Fmoc-Phg-OH (no N-methyl), Elsawy et al. (2012) demonstrated that standard Fmoc-SPPS coupling produces the undesired diastereomer at 49% abundance, meaning nearly half the product is stereochemically compromised [1]. Even with optimized DMTMM-BF₄/NMM coupling at 50 °C under microwave irradiation, the best achievable diastereomeric purity was only 71% (29% impurity) [1]. In contrast, for the racemic target compound, the starting material is already a 1:1 mixture of enantiomers, so 'racemization' during coupling is chemically meaningless—the stereochemical composition of the input is preserved regardless of coupling conditions. However, this advantage is context-dependent: it applies only when the intended application tolerates or requires diastereomeric peptide products.

Solid-Phase Peptide Synthesis Racemization/Epimerization Phenylglycine Chemistry

Proteolytic Stability Conferred by N-Methylation: Class-Level Evidence for N-Me-Phg-Containing Peptides vs. Non-Methylated Phg Peptides

N-Methylation of amino acids is an established strategy to enhance peptide proteolytic stability. Liu et al. (2020) demonstrated that incorporating N-methyl amino acids into the antimicrobial peptide Anoplin increased resistance to trypsin and chymotrypsin degradation by a factor of 10⁴–10⁶ (i.e., 10,000- to 1,000,000-fold) compared to the native, non-methylated peptide [1]. This class-level effect is driven by the N-methyl group blocking hydrogen-bond donation at the amide backbone and sterically hindering protease access to the scissile bond [2]. While this study did not use Fmoc-N-Me-DL-Phg-OH specifically, the N-methylation benefit is intrinsic to the N-Me pharmacophore present in the target compound and absent in non-N-methylated comparators such as Fmoc-Phg-OH (CAS 102410-65-1). Additionally, N-methylation increases conformational rigidity and membrane permeability, as established in ribosomal incorporation studies of N-Me amino acids [2].

Protease Resistance Peptide Stability N-Methyl Amino Acids

Coupling Efficiency of N-Methyl Amino Acids: Specialized Activation Requirements vs. Standard Amino Acids

N-Methyl amino acids present a well-characterized synthetic challenge: the steric bulk of the N-methyl group significantly reduces coupling efficiency with standard reagents. Quantitative data from a model N-alkyl amino acid system shows that triphosgene-mediated activation achieves 94% conversion, whereas widely used reagents DIC/HOAt and HATU/HOAt yield only 34% and 11% conversion, respectively, under identical conditions (45 °C, 0.5 h, microwave irradiation) [1]. PyBrOP/DMAP, HBTU, TBTU, and PyBOP all gave only trace conversion [1]. This differential reactivity applies to Fmoc-N-Me-DL-Phg-OH as an N-methyl amino acid and must be accounted for in procurement planning: laboratories intending to use this building block need to ensure availability of triphosgene or equivalent specialized coupling reagents, as standard DIC/HOBt or HATU/DIEA protocols will result in unacceptably low coupling yields [2]. In contrast, non-N-methylated Fmoc-Phg-OH couples efficiently with standard HBTU/HATU protocols.

Peptide Coupling N-Methyl Amino Acid Activation Triphosgene Coupling

Fmoc vs. Boc Protection Strategy: Workflow Compatibility and Deprotection Condition Comparison

The target compound employs Fmoc protection, which is the dominant strategy in modern SPPS. Fmoc deprotection uses 20% piperidine in DMF under mild basic conditions, whereas Boc deprotection requires strong acids such as TFA (trifluoroacetic acid) or liquid HF . This difference has operational consequences: Fmoc chemistry is compatible with acid-sensitive side-chain protecting groups (e.g., tBu for Asp/Glu, Trt for Cys/His, Boc for Lys), allows real-time UV monitoring of deprotection at 301 nm, and generally produces higher crude peptide purity with fewer side reactions . The Boc-protected analog Boc-N-methyl-DL-phenylglycine (CAS 30925-08-7) cannot be directly substituted into an Fmoc-SPPS workflow . Conversely, the Fmoc-protected target compound is incompatible with Boc-SPPS protocols. For laboratories standardized on Fmoc chemistry, this compound is the directly compatible choice among N-methyl-DL-phenylglycine building blocks.

Fmoc-SPPS Boc-SPPS Protecting Group Strategy

Application in Stereorandomized Peptide Library Synthesis: Racemic Building Block Utility vs. Enantiopure Limitation

A published methodology demonstrates that SPPS using racemic amino acids produces 'stereorandomized' (sr) peptides containing up to billions of discrete stereoisomers, which nevertheless elute as single, well-defined HPLC peaks with single-mass identity and high yield [1]. This approach enables the exploration of stereochemical space in early-stage peptide drug discovery without the cost and synthetic burden of preparing individual diastereomers. The racemic nature of CAS 1701920-17-3 makes it directly applicable to this stereorandomization strategy. In contrast, using enantiopure Fmoc-N-methyl-L-phenylglycine (CAS 574739-36-9) would restrict the library to a single defined stereochemistry at the Phg position, reducing the accessible stereochemical diversity by a factor of 2ⁿ (where n = number of Phg residues in the peptide) [1]. For hit identification and initial SAR, the racemic building block provides broader stereochemical coverage at lower procurement and synthesis cost.

Stereochemical Diversity Peptide Library Screening Drug Discovery

Optimal Application Scenarios for 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid Based on Quantitative Evidence


Stereochemical Diversity Expansion in Early-Stage Peptide Drug Discovery Libraries

As demonstrated by the stereorandomization methodology [1], this racemic building block enables the synthesis of peptide libraries with expanded stereochemical diversity without the need for parallel syntheses of individual diastereomers. Research teams conducting initial hit identification against protein targets can incorporate Fmoc-N-Me-DL-Phg-OH to generate stereorandomized peptides that explore D/L space at the phenylglycine position, with products eluting as single HPLC peaks despite containing multiple stereoisomers [1]. This scenario is particularly valuable when the target binding pocket's stereochemical preference is unknown and unbiased exploration is desired.

Chiral HPLC Method Development and Enantiomeric Purity Validation

The racemic mixture serves as an essential reference standard for developing and validating chiral separation methods. Since the L-enantiomer (CAS 574739-36-9) and D-enantiomer are present in equal proportions, CAS 1701920-17-3 provides a baseline for establishing retention times, resolution factors, and enantiomeric excess calibration curves on chiral stationary phases [2]. This is a prerequisite for quality control workflows that must verify the enantiomeric purity of enantiopure Fmoc-N-Me-Phg-OH batches used in GMP peptide production.

Proteolytically Stabilized Peptide Therapeutics Incorporating N-Methyl-Phenylglycine

For peptide therapeutic programs where protease susceptibility is a known liability, the N-methyl group in this building block provides class-validated protection: N-methylated peptides have demonstrated 10⁴–10⁶-fold enhanced stability against trypsin and chymotrypsin compared to non-methylated counterparts [3]. This application scenario is most relevant when the target peptide contains Phg residues at known or predicted protease cleavage sites. The racemic form is appropriate for initial stability screening; if single-isomer activity is confirmed, the enantiopure L or D form can be procured for lead optimization.

Cost-Efficient Process Development and Coupling Condition Optimization for N-Methyl Amino Acids

Given the established coupling difficulty of N-methyl amino acids—where standard HATU/HOAt achieves only 11% conversion versus 94% with triphosgene [4]—process chemistry teams can use the racemic building block for reaction condition optimization without consuming expensive enantiopure material. The racemic form is typically available at lower cost than enantiopure equivalents, making it the economical choice for screening coupling reagents (triphosgene, DMTMM-BF₄, COMU), bases (NMM, TMP, DMP), temperatures, and microwave parameters before committing to large-scale synthesis with chirally pure building blocks [5].

Quote Request

Request a Quote for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.